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Compound of Interest

Compound Name: 2-Thio-UTP tetrasodium

Cat. No.: B15570707

CAS Number: 1343364-70-4

This technical guide provides a comprehensive overview of 2-Thio-UTP tetrasodium salt, a
crucial molecule for researchers and professionals in drug development and molecular biology.
This document details its chemical properties, biological functions, and key experimental
applications, presenting data in a structured and accessible format.

Core Chemical and Physical Properties

2-Thio-UTP tetrasodium salt is a chemically modified uridine triphosphate where the oxygen
atom at the 2-position of the pyrimidine ring is replaced by a sulfur atom. This modification
confers unique properties that are leveraged in various biological assays and therapeutic
research.

Table 1: Quantitative Data for 2-Thio-UTP Tetrasodium Salt
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Property Value Reference
CAS Number 1343364-70-4 [112][3114]
Molecular Formula CoH11N2Nas014P3S [3]
Molecular Weight 588.13 g/mol [3]

Purity 295% (HPLC) [2]
Solubility Soluble in water [3]
Storage Store at -20°C [2]

ECso for hP2Y2 receptor 0.035 uM [11[2]
ECso for hP2Y4 receptor 0.35 uM [1][2]
ECso for hP2Ye receptor 1.5uM [1112]

pKa (of 2-thiouridine) 8.09 [5]

Biological Activity: A Potent P2Y2 Receptor Agonist

2-Thio-UTP is a potent and selective agonist for the P2Y2 purinergic receptor, a G protein-

coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2]

Activation of the P2Y2 receptor initiates a cascade of intracellular signaling events with broad
physiological implications.

P2Y2 Receptor Signaling Pathway

Upon binding of 2-Thio-UTP, the P2Y2 receptor primarily couples to Gg/11 proteins, leading to
the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IPs) and
diacylglycerol (DAG). IPs triggers the release of calcium (Ca2*) from intracellular stores, while
DAG activates protein kinase C (PKC).[6] This signaling cascade can lead to the activation of
the MAPK/ERK pathway, influencing cellular processes such as proliferation, differentiation,
and migration.[7][8]
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Application in Modified mRNA Synthesis

A significant application of 2-Thio-UTP is in the in vitro transcription (IVT) of messenger RNA
(mRNA). The incorporation of modified nucleotides, such as 2-thiouridine, into mRNA
transcripts can enhance their stability and reduce their immunogenicity, which is critical for
therapeutic applications.[9][10]

Workflow for Modified mRNA Synthesis and Cellular
Delivery

The general workflow involves designing a DNA template containing the gene of interest
flanked by T7 promoter and poly(A) tail sequences. This template is then used in an IVT
reaction with RNA polymerase and a mixture of standard and modified nucleotides, including 2-
Thio-UTP. The resulting modified mRNA is then purified and can be delivered to cells, for
example, via lipid nanoparticle (LNP) encapsulation.[1][11]
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Detailed Experimental Protocols
In Vitro Transcription with 2-Thio-UTP

This protocol describes the synthesis of 2-thiouridine-modified RNA using T7 RNA polymerase.

Materials:
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e Linearized DNA template (0.5-1 pg) with a T7 promoter
e Nuclease-free water

e 10x Transcription Buffer (e.g., 400 mM Tris-HCI pH 7.9, 60 mM MgClz, 100 mM DTT, 20 mM
Spermidine)

e ATP, GTP, CTP solutions (100 mM each)

e 2-Thio-UTP tetrasodium salt solution (100 mM)
e T7 RNA Polymerase

» RNase Inhibitor

e DNase | (RNase-free)

Procedure:

e Thaw all components on ice.

o Assemble the reaction at room temperature in the following order in a nuclease-free tube:

[¢]

Nuclease-free water to a final volume of 20 uL

[¢]

2 UL 10x Transcription Buffer

ATP, GTP, CTP to a final concentration of 7.5 mM each

[e]

o

2-Thio-UTP to a final concentration of 7.5 mM (for 100% substitution of UTP)[3]

[¢]

0.5-1 pg of DNA template

[¢]

1 pL RNase Inhibitor
o 2 UL T7 RNA Polymerase

» Mix gently by pipetting and spin down briefly.
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e Incubate at 37°C for 2-4 hours.[3]
e To remove the DNA template, add 1 pL of DNase | and incubate at 37°C for 15 minutes.

o Purify the RNA using a suitable RNA cleanup kit or via phenol/chloroform extraction and
ethanol precipitation.

Calcium Mobilization Assay Using Fura-2 AM

This protocol outlines the measurement of intracellular calcium mobilization in response to
P2Y2 receptor activation by 2-Thio-UTP using the ratiometric fluorescent indicator Fura-2 AM.
[12][13][14][15][16]

Materials:

o Cells expressing the P2Y:2 receptor (e.g., CHO-K1 or 1321N1 cells)[16]
o Black-walled, clear-bottom 96-well plates

e Fura-2 AM

e Pluronic F-127

e Probenecid (optional)

o HEPES-buffered saline (HBS) or other suitable assay buffer

e 2-Thio-UTP tetrasodium salt stock solution

o Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and
emission at 510 nm.

Procedure:

o Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer
on the day of the experiment.

e Dye Loading:
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o Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 uM Fura-
2 AM with 0.02% Pluronic F-127.

o Remove the cell culture medium and wash the cells with HBS.

o Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes in
the dark.

e Washing: Remove the loading solution and wash the cells twice with HBS to remove
extracellular dye.

e Calcium Measurement:
o Place the plate in the fluorescence plate reader set to 37°C.

o Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the
emission at 510 nm for a set period.

o Using an automated injector, add the desired concentration of 2-Thio-UTP to the wells.

o Continue to record the fluorescence intensity at both excitation wavelengths to monitor the
change in intracellular calcium concentration.

o Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is
calculated to determine the intracellular calcium concentration.

Application in RNA Polymerase Kinetic Studies

Nucleotide analogs like 2-Thio-UTP are valuable tools for dissecting the kinetic mechanisms of
RNA polymerases.[17] By substituting the natural nucleotide with an analog, researchers can
probe specific steps in the transcription cycle, such as nucleotide binding and catalysis.[4][18]
[19]

Experimental Approach: A typical assay involves setting up a synchronized in vitro transcription
reaction with a defined DNA template and a purified RNA polymerase (e.g., RNA Polymerase
II). The reaction is initiated by the addition of NTPs, where UTP is replaced by 2-Thio-UTP. The
kinetics of RNA synthesis can be monitored over time by quenching the reaction at different
time points and analyzing the RNA products by denaturing polyacrylamide gel electrophoresis.
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By varying the concentration of 2-Thio-UTP, kinetic parameters such as Km and k_cat can be
determined, providing insights into the enzyme's affinity for the analog and its rate of
incorporation.[4][18][19]

Conclusion

2-Thio-UTP tetrasodium salt is a versatile and powerful tool for researchers in molecular
biology, pharmacology, and drug development. Its role as a selective P2Y2 receptor agonist
allows for the detailed study of purinergic signaling pathways. Furthermore, its application in
the synthesis of modified mMRNA with reduced immunogenicity and enhanced stability is pivotal
for the advancement of RNA-based therapeutics. The experimental protocols and data
provided in this guide serve as a valuable resource for the effective utilization of 2-Thio-UTP in
a variety of research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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